1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Description
This compound is a triazolo-thiadiazine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) with two ethanone groups at positions 5 and 5. Key structural features include a 4-methoxybenzyl substituent at position 3 and a 3-nitrophenyl group at position 6 .
Properties
Molecular Formula |
C22H19N5O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H19N5O5S/c1-13(28)21-20(16-5-4-6-17(12-16)27(30)31)25(14(2)29)26-19(23-24-22(26)33-21)11-15-7-9-18(32-3)10-8-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
NSRATLLXBUJXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. related [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines have been synthesized using monosubstituted tetrazines or tetrazine-based fused rings as starting materials.
- Industrial production methods remain undisclosed, likely due to the compound’s specialized nature.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but they could involve strong acids, bases, or other reactive species.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Energetic materials like this compound find applications in explosives, propellants, and pyrotechnics.
- In chemistry, they serve as model systems for studying energetic properties and weak interactions.
- In medicine, they might have diagnostic or therapeutic uses (although specific applications for this compound are not well-documented).
Mechanism of Action
- The compound’s mechanism of action likely relates to its energetic properties. It could release energy upon decomposition.
- Molecular targets and pathways remain speculative without further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-thiadiazine scaffold is highly modifiable, enabling systematic comparisons based on substituent variations. Below is a detailed analysis of structurally and functionally related compounds:
Structural Analogues
Substituent Effects on Activity
- Heterocyclic extensions : Pyrazole or indole moieties (e.g., 11c in ) introduce additional hydrogen-bonding sites, improving target affinity .
Pharmacological Potential
While direct data for the target compound are lacking, molecular docking studies on analogs (e.g., 5d) suggest inhibition of fungal 14-α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The 3-nitrophenyl group may mimic sterol substrates, enhancing antifungal activity. Antimicrobial activity in analogs correlates with chloro/methoxy substituents, which disrupt bacterial cell walls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
